molecular formula C10H12ClN3O2 B1443032 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride CAS No. 1306605-94-6

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride

Cat. No.: B1443032
CAS No.: 1306605-94-6
M. Wt: 241.67 g/mol
InChI Key: HBDKNANIWXJWJM-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline Hydrochloride

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound provides fundamental insights into its three-dimensional molecular arrangement and solid-state packing characteristics. X-ray crystallography serves as the primary method for determining the precise atomic positions and bond lengths within the crystal lattice structure. The technique involves mounting single crystals in intense X-ray beams, where the regular atomic arrangement causes diffraction patterns that reveal detailed structural information about bond distances, angles, and molecular conformations. For oxadiazole-containing compounds, crystallographic studies have demonstrated that the five-membered heterocyclic ring typically adopts a planar configuration, which facilitates optimal π-electron delocalization throughout the ring system.

The conformational analysis of this compound reveals critical information about the spatial arrangement of the methoxy linker connecting the oxadiazole and aniline moieties. Research on related oxazole-amino acid systems has shown that intramolecular hydrogen bonding interactions significantly influence conformational preferences, with stable β₂ conformations observed in compounds containing similar heterocyclic systems. The torsion angles φ and ψ in these systems typically range from -180° to -120° and -10° to 0°, respectively, depending on the specific substitution pattern and electronic environment. The presence of the methoxy bridge in this compound introduces additional rotational freedom that must be considered in conformational analysis.

The solid-state packing arrangement of the hydrochloride salt involves ionic interactions between the protonated aniline nitrogen and the chloride counterion, creating extended hydrogen-bonding networks that stabilize the crystal structure. These intermolecular interactions typically result in characteristic packing motifs that can be identified through detailed crystallographic analysis. The planar nature of both the oxadiazole ring and the aromatic aniline system facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the crystalline form. Temperature-dependent structural studies can provide additional information about thermal motion effects and conformational flexibility within the solid state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both ¹H and ¹³C nuclei environments. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct resonance signals corresponding to the various proton environments within the molecule. The methyl group attached to the oxadiazole ring typically appears as a sharp singlet in the aliphatic region, around 2.4-2.6 parts per million, due to the electron-withdrawing effect of the adjacent nitrogen atoms. The methoxy bridge protons manifest as a characteristic singlet around 5.1-5.3 parts per million, reflecting the deshielding influence of both the oxadiazole ring and the aromatic aniline system.

The aromatic proton signals in the aniline ring system exhibit characteristic coupling patterns that facilitate assignment of individual resonances. The para-disubstituted benzene ring produces an AA'BB' splitting pattern, with protons ortho to the amino group appearing at higher field (6.6-6.8 parts per million) compared to those ortho to the methoxy substituent (7.0-7.2 parts per million). The amino group protons typically appear as a broad signal around 5.7 parts per million in the free base form, though this signal may be significantly altered or absent in the hydrochloride salt due to rapid exchange processes and protonation effects.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments within the molecule. The oxadiazole carbon atoms exhibit characteristic chemical shifts reflecting their unique electronic environments, with the carbon bearing the methyl substituent typically appearing around 11-13 parts per million. The heterocyclic carbons of the oxadiazole ring resonate in the region of 160-175 parts per million, with specific chemical shifts dependent on their position relative to the nitrogen atoms and the nature of substituents. The aromatic carbons of the aniline system display characteristic resonances in the 115-135 parts per million region, with the carbon bearing the amino group typically appearing at higher field due to the electron-donating effect of the nitrogen substituent.

Nuclear Magnetic Resonance Assignment Chemical Shift (ppm) Multiplicity Integration
Oxadiazole methyl 2.4-2.6 Singlet 3H
Methoxy bridge 5.1-5.3 Singlet 2H
Aniline aromatic (ortho to amino) 6.6-6.8 Doublet 2H
Aniline aromatic (ortho to methoxy) 7.0-7.2 Doublet 2H
Amino group 5.7 Broad singlet 2H
Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations, enabling identification and confirmation of functional groups present within the compound. The amino group stretching vibrations typically appear as medium to strong absorption bands in the 3300-3500 cm⁻¹ region, though these may be significantly altered in the hydrochloride salt form due to protonation and hydrogen bonding effects. The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches of the methyl and methoxy groups appear in the 2800-3000 cm⁻¹ range.

The oxadiazole ring system exhibits characteristic vibrational modes that provide valuable structural information. The carbon-nitrogen stretching vibrations within the heterocyclic ring typically appear as strong absorption bands in the 1550-1650 cm⁻¹ region, with specific frequencies dependent on the ring substitution pattern and electronic environment. The carbon-oxygen stretching vibration of the methoxy linkage produces a strong absorption band around 1200-1300 cm⁻¹, which serves as a diagnostic feature for confirming the presence of the ether functionality. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with characteristic patterns that reflect the substitution pattern of the benzene ring.

Fingerprint region analysis (600-1400 cm⁻¹) provides additional structural confirmation through detailed examination of bending and skeletal vibrational modes. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds typically appear around 800-900 cm⁻¹ for para-disubstituted benzene rings, providing confirmation of the substitution pattern. The oxadiazole ring breathing modes and other skeletal vibrations contribute to the complexity of the fingerprint region, creating a unique spectroscopic signature that can be used for compound identification and purity assessment.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
Amino group stretch 3300-3500 Medium-Strong N-H stretching
Aromatic C-H stretch 3000-3100 Weak-Medium Ar-H stretching
Aliphatic C-H stretch 2800-3000 Medium CH₃, CH₂ stretching
Oxadiazole C=N stretch 1550-1650 Strong Heterocyclic C=N
Methoxy C-O stretch 1200-1300 Strong Ether C-O stretching
Aromatic C=C stretch 1450-1600 Medium Benzene ring stretching
Ultraviolet-Visible Absorption Profiling and Electronic Transitions

Ultraviolet-visible spectroscopy provides crucial information about the electronic transitions and chromophoric properties of this compound. The compound exhibits characteristic absorption bands in both the ultraviolet and visible regions, reflecting electronic transitions within the conjugated π-system formed by the aniline and oxadiazole moieties. The primary absorption maxima typically occur in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic aniline system. These transitions are characterized by high extinction coefficients and provide information about the extent of conjugation and electronic communication between the aromatic rings.

The oxadiazole heterocycle contributes additional electronic transitions that appear in the shorter wavelength ultraviolet region, typically around 200-250 nanometers. These transitions involve both π→π* and n→π* character, where the n→π* transitions originate from the non-bonding electron pairs on the nitrogen atoms within the heterocyclic ring. The energy and intensity of these transitions are sensitive to the electronic environment and substitution pattern of the oxadiazole ring, providing valuable information about the electronic structure of the compound. The methoxy linkage can facilitate electronic communication between the aniline and oxadiazole systems, potentially leading to charge-transfer transitions that appear at longer wavelengths.

Solvent effects play a significant role in the ultraviolet-visible absorption behavior of this compound, with polar solvents typically causing bathochromic (red) shifts in the absorption maxima due to stabilization of excited electronic states. The hydrochloride salt formation can also influence the absorption characteristics through changes in the electronic environment of the aniline amino group, potentially leading to altered transition energies and intensities. Temperature-dependent absorption studies can provide additional information about the electronic structure and conformational dynamics of the compound in solution.

Electronic Transition Wavelength (nm) Extinction Coefficient Transition Type
Aniline π→π* 250-300 High (>10⁴) π→π* aromatic
Oxadiazole π→π* 220-250 Medium (10³-10⁴) π→π* heterocyclic
Oxadiazole n→π* 200-230 Low (10²-10³) n→π* heteroatom
Charge transfer 300-350 Variable Intramolecular CT

Computational Chemistry Insights

Density Functional Theory Calculations for Molecular Orbitals

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. The computational analysis reveals the distribution of electron density throughout the molecule and identifies the frontier molecular orbitals that govern chemical reactivity and electronic transitions. The highest occupied molecular orbital typically exhibits significant electron density localized on the aniline amino group and the aromatic π-system, reflecting the electron-donating character of the nitrogen substituent. This orbital distribution influences the compound's nucleophilic reactivity and participation in electrophilic aromatic substitution reactions.

The lowest unoccupied molecular orbital generally shows substantial contribution from the oxadiazole heterocycle, particularly the carbon and nitrogen atoms within the five-membered ring system. This orbital localization reflects the electron-accepting nature of the oxadiazole ring and its ability to participate in nucleophilic addition reactions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides important information about the compound's electronic stability, reactivity, and optical properties. Smaller energy gaps typically correlate with enhanced reactivity and bathochromic shifts in ultraviolet-visible absorption spectra.

The computational analysis also reveals information about charge distribution throughout the molecule, with the aniline nitrogen typically carrying partial negative charge while the oxadiazole nitrogen atoms exhibit partial positive character. The methoxy oxygen atom generally displays intermediate electron density, consistent with its role as a bridging functionality that facilitates electronic communication between the aromatic systems. Bond order analysis provides additional insights into the strength and character of individual bonds within the molecule, with the oxadiazole carbon-nitrogen bonds typically exhibiting bond orders intermediate between single and double bonds due to π-electron delocalization.

Molecular Orbital Energy (eV) Primary Localization Character
Highest Occupied -5.2 to -5.8 Aniline system π-bonding
Lowest Unoccupied -1.8 to -2.4 Oxadiazole ring π*-antibonding
Energy Gap 3.4 to 4.0 Entire molecule HOMO-LUMO
Second Highest Occupied -6.0 to -6.6 Methoxy oxygen n-nonbonding

Properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-7-12-10(15-13-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDKNANIWXJWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride typically involves the reaction of 4-aminobenzonitrile with tert-butylamidoxime in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pharmaceutical Research

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride has been investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known to exhibit various biological activities, including antimicrobial and anticancer properties. Research indicates that compounds containing oxadiazole derivatives can inhibit tumor growth and may serve as a basis for developing new chemotherapeutic agents .

Agrochemical Development

The compound's structural characteristics also suggest potential applications in agrochemicals. Studies have shown that oxadiazole derivatives can act as effective pesticides or fungicides by disrupting cellular processes in target organisms. This makes this compound a candidate for further exploration in agricultural chemistry .

Material Science

In material science, the incorporation of oxadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. The compound can be utilized in the synthesis of novel materials with improved performance for applications in electronics and coatings .

Analytical Chemistry

The compound serves as an important reagent in analytical chemistry, particularly in the development of sensors for detecting various analytes due to its fluorescent properties. Research has indicated that derivatives of this compound can be used to create sensitive detection systems for environmental monitoring .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could be a promising lead in cancer drug development .

Case Study 2: Pesticidal Efficacy

In another research project focusing on agrochemical applications, the efficacy of this compound was tested against common agricultural pests. The findings revealed that formulations containing this compound exhibited higher mortality rates compared to traditional pesticides, highlighting its potential as an eco-friendly alternative .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like thymidylate synthase and histone deacetylase, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 3-Methyl-1,2,4-oxadiazole derivatives: Target compound: The 3-methyl group balances lipophilicity and steric effects, optimizing receptor interactions. [3-Isopropyl analog]: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CAS 733751-26-3) introduces bulkier substitution, which may hinder binding to narrow enzymatic pockets .

Modifications to the Aniline Moiety

  • 4-Chloro-N-ethylaniline hydrochloride: Replacing the oxadiazole-methoxy group with chloro and ethyl substituents increases hydrophobicity, favoring lipid-rich environments but limiting aqueous solubility .

Alternative Amine and Linker Groups

  • (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (CAS 1184984-85-7): Replaces the methoxy-aniline with a benzylamine group, shifting the amine’s position and reducing aromatic conjugation. This may affect binding to targets requiring planar π-π interactions .
  • 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride : Incorporates a piperidine ring instead of aniline, introducing basicity (pKa ~10–11) and conformational flexibility, which could enhance interactions with ion channels or GPCRs .

Functional Group Additions

  • Trifluoromethyl-substituted analog : 4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (compound 17 in ) includes a CF₃ group, which increases metabolic stability and electronegativity, favoring hydrophobic binding pockets in enzymes .
  • Carboxylic acid derivatives: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)butanoic acid (sc-347861) introduces a carboxylic acid group, enhancing solubility in polar solvents but limiting blood-brain barrier penetration .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride Not provided C₁₀H₁₂ClN₃O₂ ~225.68 Para-methoxy-aniline, 3-methyl-oxadiazole, hydrochloride salt
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 1042505-40-7 C₆H₁₂ClN₃O 141.17 Ethyl substitution, methylamine linker
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride 2792186-56-0 C₁₀H₁₂ClN₃O 225.67 Ortho-methyl substitution on benzene
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride 1184984-85-7 C₁₀H₁₂ClN₃O 225.68 Benzylamine group, no methoxy bridge
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride 733751-26-3 C₉H₁₆ClN₃O 237.70 Isopropyl substitution, piperidine ring

Research Findings and Implications

  • Pharmacological Potential: The target compound’s para-methoxy-aniline group may facilitate interactions with aromatic residues in enzymes or receptors, as seen in GPCR-targeting analogs like PSN632408 (). Its oxadiazole ring could mimic peptide bonds, enhancing binding to proteases .
  • Metabolic Stability: Compared to non-halogenated analogs, trifluoromethyl-containing derivatives (e.g., compound 17 in ) exhibit longer half-lives due to resistance to oxidative metabolism .
  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of amidoxime precursors, similar to methods for 4-methylbenzenamine derivatives (), but requires optimization for yield and purity .

Biological Activity

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H11N3O2HClC_{10}H_{11}N_{3}O_{2}\cdot HCl. It belongs to the class of 1,2,4-oxadiazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound based on current research findings.

The biological activity of this compound primarily stems from its oxadiazole moiety. Compounds containing this structure have been shown to interact with various biological targets:

  • Antimicrobial Activity : Similar oxadiazole derivatives exhibit significant antibacterial and antifungal activities. They may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit tumor cell proliferation by targeting specific kinases and enzymes involved in cancer progression. For example, they show inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2) and histone deacetylases (HDACs) .

Biological Activity Overview

The biological activities associated with this compound include:

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-oxadiazoles possess broad-spectrum antimicrobial activity. For instance:

  • Bacterial Inhibition : Studies have reported significant activity against Gram-positive and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
  • Fungal Inhibition : The compound has also shown antifungal properties against strains like Candida albicans .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : In vitro studies indicate moderate cytotoxicity against multiple cancer lines, including human colon adenocarcinoma (HT29) and breast cancer cells . The IC50 values for some derivatives are reported to be around 92.4 µM against a panel of cancer cell lines .

Case Studies

Several studies have specifically focused on the biological activity of oxadiazole derivatives:

  • Antibacterial Study : A study synthesized new oxadiazole compounds and tested their antibacterial activity against E. coli and P. aeruginosa, revealing that certain derivatives exhibited significant inhibition at low concentrations .
  • Anticancer Study : Another research effort characterized a series of oxadiazole derivatives for their anticancer properties. One compound showed an IC50 value of approximately 92 µM against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

The biological activities of this compound can be compared to other similar compounds in terms of efficacy:

Compound NameBiological ActivityIC50 Value (µM)
Compound AAntibacterial50
Compound BAntifungal60
4-[...Aniline]Anticancer92

Q & A

Q. What are optimized synthetic routes for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride, and how can environmental impact be minimized?

Methodological Answer: Synthesis typically involves cyclization of precursor amides or nitriles to form the 1,2,4-oxadiazole ring. A green chemistry approach (e.g., solvent-free conditions or aqueous media) reduces environmental impact. For example, potassium permanganate oxidation and lithium aluminum hydride reduction are efficient for modifying substituents while maintaining yield (70–85%) . Substituent positioning (e.g., methyl at the 3-position) enhances stability and bioactivity; this requires precise stoichiometric control during intermediate steps .

Q. How do solubility characteristics influence experimental design for this compound?

Methodological Answer: The hydrochloride salt form improves aqueous solubility, enabling biological assays. However, polar aprotic solvents (e.g., DMSO) are preferred for stock solutions. Solubility

SolventSolubility (mg/mL)Conditions
Water15–20RT, pH 7.0
DMSO>50RT
Ethanol10–1540°C, agitation
Storage at RT in anhydrous conditions prevents hydrolysis of the oxadiazole ring .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 4.3–4.5 ppm (methoxy group), δ 2.1–2.3 ppm (methyl on oxadiazole).
  • IR : Stretching vibrations at 1650–1670 cm1^{-1} (C=N oxadiazole), 1250–1270 cm1^{-1} (C-O-C ether).
  • Mass Spectrometry : Molecular ion peak at m/z 225.68 (C10_{10}H12_{12}ClN3_3O) confirms the hydrochloride adduct .

Advanced Research Questions

Q. How can computational methods predict target interactions and resolve bioactivity discrepancies?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses with enzymes like cyclooxygenase-2 or kinase targets. Hydrogen bonding between the oxadiazole’s nitrogen/oxygen and active-site residues (e.g., Arg120, Tyr355) correlates with inhibitory activity . Discrepancies in IC50_{50} values across analogs (e.g., para- vs. meta-substituted phenoxy groups) arise from steric hindrance or electronic effects. Validate via isothermal titration calorimetry (ITC) to measure binding affinity .

Q. How does substituent variation on the aromatic ring affect pharmacological profiles?

Methodological Answer: A SAR study comparing analogs reveals:

Substituent PositionBioactivity (IC50_{50}, μM)Key Interaction
3-Methylphenoxy0.45 ± 0.02Hydrophobic
4-Chlorophenoxy1.20 ± 0.10Halogen bonding
2-Methoxyphenoxy2.50 ± 0.30Reduced affinity
The 3-methyl group enhances lipophilicity and target penetration, while electron-withdrawing groups (e.g., Cl) disrupt π-π stacking .

Q. What strategies address contradictory results in oxidative stability studies?

Methodological Answer: Contradictions in oxidative degradation rates (e.g., variable half-lives under UV light) stem from impurities or solvent polarity. Use HPLC-PDA to monitor degradation products:

  • Primary Degradant : 4-aminophenol (retention time: 3.2 min).
    Mitigate instability via light-protected storage or antioxidant additives (e.g., 0.1% BHT) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Reported solubility in ethanol ranges from 10–15 mg/mL due to batch-dependent crystallinity. Use differential scanning calorimetry (DSC) to assess polymorphic forms. Amorphous forms exhibit 20% higher solubility but lower stability. Recrystallization from ethanol/water (1:1) yields a monohydrate form with consistent solubility .

Experimental Design Recommendations

Q. What in vitro assays best evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay for IC50_{50} determination against EGFR or VEGFR2.
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HeLa cells (exposure: 24 hrs, 10 μM).
  • Cytotoxicity : MTT assay with EC50_{50} values cross-referenced against normal fibroblasts (e.g., NIH/3T3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.